1-(3-methoxypropyl)-9-methyl-4-oxo-N-(1-phenylethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
Description
This compound belongs to the pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine class, characterized by a fused tricyclic core. Key structural features include:
- N-1 substitution: A 3-methoxypropyl group, enhancing solubility and metabolic stability .
- C-9 substitution: A methyl group, which may influence steric interactions with biological targets.
- Carboxamide functionality: An N-(1-phenylethyl) substituent, providing lipophilicity for membrane penetration .
The synthesis involves hydrolysis of ester intermediates (e.g., compounds 17, 18) to carboxylic acids (19, 20), followed by CDI-mediated condensation with 1-phenylethylamine .
Properties
IUPAC Name |
6-(3-methoxypropyl)-10-methyl-2-oxo-N-(1-phenylethyl)-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3/c1-16-9-7-12-28-21(16)26-22-19(24(28)30)15-20(27(22)13-8-14-31-3)23(29)25-17(2)18-10-5-4-6-11-18/h4-7,9-12,15,17H,8,13-14H2,1-3H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACBCRTALYLUCGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3CCCOC)C(=O)NC(C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Poly (ADP-ribose) polymerases-1 (PARP-1) . PARP-1 is a highly conserved DNA-binding protein and is the most extensively expressed member of the poly (ADP-ribose) polymerases (PARPs) family. They regulate a number of cellular processes including surveillance of genome integrity, cellular differentiation, regulation of gene transcription, inflammation, mitosis, cell cycle progression, initiation of DNA damage response and apoptosis.
Mode of Action
This compound acts as an inhibitor of PARP-1. PARP-1 inhibitors have been used as potentiators in combination with DNA damaging cytotoxic agents to compromise the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death.
Biochemical Pathways
The compound affects the DNA repair pathway. PARP-1 is a known sensor of DNA damage as it is responsible for DNA base excision repair (BER) and DNA single-strand break (SSB) repair. Damaged DNA activates PARP-1 to cleave its substrate nicotinamide adenine dinucleotide (NAD+) and to catalyze the addition of ADP-ribose units to it and to nuclear target proteins to recruit BER components to facilitate DNA repair process and cell survival.
Biological Activity
1-(3-Methoxypropyl)-9-methyl-4-oxo-N-(1-phenylethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a complex organic compound belonging to the pyrimidine class. This compound has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. Understanding its biological activity requires a detailed examination of its pharmacological effects, structure-activity relationships (SAR), and synthesis methodologies.
- Molecular Formula : C24H26N4O3
- Molar Mass : 418.49 g/mol
- Density : 1.24 g/cm³ (predicted)
- pKa : 14.76 (predicted)
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory potential of pyrimidine derivatives, including this compound. The biological activity is often assessed through inhibition of cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process.
Table 1: Inhibitory Activity against COX Enzymes
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| 1-(3-Methoxypropyl)-9-methyl-4-oxo-N-(1-phenylethyl)-... | TBD | TBD |
| Celecoxib | 0.04 ± 0.01 | 0.04 ± 0.01 |
| Indomethacin | 9.17 | TBD |
The above table summarizes the inhibitory activity of selected compounds against COX enzymes, emphasizing the relevance of this compound's potential in reducing inflammation.
Anticancer Properties
The compound has shown promise as an inhibitor of PARP-1 (Poly(ADP-ribose) polymerase), an enzyme involved in DNA repair mechanisms in cancer cells. Inhibition of PARP-1 can lead to increased genomic instability and cell death in certain cancer types.
Case Study: PARP Inhibition
In a study investigating various pyrimidine derivatives, it was found that compounds similar to this one exhibited significant PARP inhibition. The mechanism involves disrupting DNA repair processes, making cancer cells more susceptible to chemotherapeutic agents.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various substituents on the pyrimidine scaffold. Research indicates that electron-donating groups enhance anti-inflammatory activity, while specific structural modifications can improve anticancer efficacy.
Table 2: SAR Insights for Pyrimidine Derivatives
| Substituent | Effect on Activity |
|---|---|
| Methoxy group | Enhances solubility and bioavailability |
| Phenethyl group | Increases selectivity towards target enzymes |
| Methyl group | Modulates binding affinity to PARP-1 |
Synthesis Methods
The synthesis of this compound typically involves multistep reactions that may include Knoevenagel-Michael cyclocondensation techniques. These methods are essential for constructing the desired pyrimidine framework while ensuring high yield and purity.
General Synthesis Procedure
- Starting Materials : Barbituric acid derivatives and malononitrile.
- Reactions : Conduct Knoevenagel condensation followed by cyclization.
- Purification : Use recrystallization or chromatography to isolate the final product.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Molecular Properties
Key Observations :
- The N-(1-phenylethyl) group in the target compound introduces a branched alkyl chain, which may enhance target binding compared to linear analogs (e.g., N-(2-phenylethyl)) .
- Bulky aryl substituents (e.g., 4-isopropylphenyl) reduce metabolic clearance but may compromise bioavailability .
- Methoxy groups on the carboxamide (e.g., 2,4-dimethoxyphenyl) improve aqueous solubility and modulate electronic effects .
Spectroscopic and Structural Insights
- NMR Analysis : Evidence reveals that substituents at regions A (positions 39–44) and B (positions 29–36) alter chemical shifts. For the target compound, the 1-phenylethyl group likely induces upfield/downfield shifts in these regions, affecting electronic environments critical for binding .
- Lumping Strategy : As per , the compound’s core structure groups it with other pyridopyrrolopyrimidines, but its unique substituents place it in a distinct subcategory for pharmacokinetic modeling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
